2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
This compound is a fascinating fusion of indole and thiadiazole moieties. Let’s break it down:
Indole: A bicyclic aromatic heterocycle, indole is found in various natural products, pharmaceuticals, and biological molecules. It’s a key building block in drug discovery.
Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, thiadiazoles exhibit diverse biological activities.
Preparation Methods
Synthetic Routes::
Indole Formation:
Thiadiazole Formation:
- While no specific industrial method exists, laboratory-scale synthesis can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Oxidation: The indole ring can undergo oxidation with reagents like or .
Reduction: Reduction of the indole moiety can be achieved using or .
Substitution: The benzyl group can be substituted using or .
Major Products: The compound’s reactivity leads to various derivatives, including substituted indoles and thiadiazoles.
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.
Biology: Investigated for its effects on cell growth, apoptosis, and enzyme inhibition.
Industry: May serve as a precursor for agrochemicals or pharmaceuticals.
Mechanism of Action
Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-14-20-23-24-21(29-20)22-19(26)12-25-10-9-16-11-17(7-8-18(16)25)28-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,24,26) |
InChI Key |
GVVBRFGYFPTZPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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